molecular formula C7H10ClF2N3S B6221084 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride CAS No. 2758000-01-8

3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Cat. No. B6221084
CAS RN: 2758000-01-8
M. Wt: 241.7
InChI Key:
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Description

3-[(Difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride, also known as DFMSP, is an organic molecule that has been studied for its potential applications in various scientific fields, including materials science, nanotechnology, and biochemistry. It is an important synthetic intermediate in the synthesis of organic compounds and a versatile reagent in organic synthesis. DFMSP has been used in the synthesis of various heterocyclic compounds, such as pyrazole derivatives, and has been found to be a useful catalyst for the synthesis of polymers. Additionally, it has been studied for its potential applications in the development of drugs, biocatalysts, and other materials with biomedical and pharmaceutical applications.

Scientific Research Applications

3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride has been studied for its potential applications in various scientific fields, including materials science, nanotechnology, and biochemistry. In materials science, 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride has been used in the synthesis of various heterocyclic compounds, such as pyrazole derivatives, and has been found to be a useful catalyst for the synthesis of polymers. Additionally, it has been studied for its potential applications in the development of drugs, biocatalysts, and other materials with biomedical and pharmaceutical applications.

Mechanism of Action

3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride has been found to act as a proton-transfer catalyst, which means that it can facilitate the transfer of protons between two molecules. This property makes it useful for various processes, such as acid-base reactions and the synthesis of polymers. It has also been found to act as an electron-transfer catalyst, which means that it can facilitate the transfer of electrons between two molecules. This property makes it useful for various processes, such as redox reactions and the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride have not yet been extensively studied. However, preliminary studies suggest that it may have potential applications in the development of drugs and biocatalysts. Additionally, it has been found to act as a proton-transfer catalyst, which means that it can facilitate the transfer of protons between two molecules. This property makes it useful for various processes, such as acid-base reactions and the synthesis of polymers.

Advantages and Limitations for Lab Experiments

3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a relatively inexpensive reagent and is relatively easy to synthesize. Additionally, it is a versatile reagent, which makes it useful for a variety of applications. However, it is important to note that 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a relatively toxic compound and should be handled with care. Additionally, it is important to note that it is not soluble in water and must be dissolved in organic solvents, such as ethanol or dimethyl sulfoxide.

Future Directions

The potential future directions for 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride research include further studies into its potential applications in materials science, nanotechnology, and biochemistry. Additionally, further studies into its potential applications in the development of drugs, biocatalysts, and other materials with biomedical and pharmaceutical applications are warranted. Additionally, further studies into its biochemical and physiological effects are needed in order to fully understand the potential applications of this compound. Finally, further studies into its proton-transfer and electron-transfer catalytic properties are needed in order to better understand its potential applications in various processes.

Synthesis Methods

3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride can be synthesized via a multi-step process, beginning with the reaction of 2,4-difluorobenzaldehyde and 2-mercaptoethanol in aqueous acetic acid. This reaction forms a difluoromethylsulfanylpyrazole intermediate, which is then reacted with hydrazine hydrate in aqueous acetic acid to form the desired product, 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride hydrochloride. The product can then be isolated and purified by recrystallization from aqueous ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves the reaction of 2,3-dichloropyrazine with difluoromethyl sulfide followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2,3-dichloropyrazine", "difluoromethyl sulfide", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2,3-dichloropyrazine is reacted with difluoromethyl sulfide in the presence of sodium hydroxide to yield 3-(difluoromethylthio)pyrazine.", "Step 2: The resulting product is hydrolyzed with water to yield 3-(difluoromethylsulfanyl)pyrazine.", "Step 3: The final product is obtained by reacting 3-(difluoromethylsulfanyl)pyrazine with hydrochloric acid to yield 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride." ] }

CAS RN

2758000-01-8

Molecular Formula

C7H10ClF2N3S

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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